(S)-Baclofen-d4: A Comprehensive Technical Guide for Researchers
(S)-Baclofen-d4: A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of (S)-Baclofen-d4, a critical tool for researchers, scientists, and drug development professionals. This document delves into its chemical identity, synthesis, mechanism of action, and, most importantly, its application as an internal standard in bioanalytical studies. The information presented herein is curated to provide both foundational knowledge and practical, field-proven insights to empower your research.
Core Chemical Identity
(S)-Baclofen-d4 is the deuterated, stereochemically pure S-enantiomer of baclofen, a gamma-aminobutyric acid (GABA) analogue. The incorporation of four deuterium atoms on the 4-chlorophenyl ring provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of (S)-Baclofen.
While a specific CAS number for (S)-Baclofen-d4 is not consistently available, the CAS number for the racemic mixture, (±)-Baclofen-d4, is widely used and recognized as 1189938-30-4 [1][2][3]. For clarity and specificity in research, it is crucial to also reference the CAS number of the non-deuterated (S)-enantiomer, which is 66514-99-6 [4][5][6].
Chemical Identifiers and Properties
A summary of the key chemical identifiers and properties for (S)-Baclofen-d4 is provided in the table below for quick reference.
| Identifier | Value | Source(s) |
| Chemical Name | (S)-4-Amino-3-(4-chlorophenyl-2,3,5,6-d4)butanoic acid | [1] |
| Synonyms | (S)-β-(Aminomethyl)-4-chloro-benzenepropanoic Acid-d4, L-Baclofen-d4 | [2] |
| CAS Number | 1189938-30-4 (racemic-d4) | [1][2][3][7][8] |
| Alternate CAS Number | 66514-99-6 ((S)-Baclofen) | [4][5][6] |
| Molecular Formula | C₁₀H₈D₄ClNO₂ | [3][9] |
| Molecular Weight | 217.69 g/mol | [3][9] |
| Appearance | White to off-white solid | [1] |
| Storage | 2-8°C Refrigerator | [1][7] |
Synthesis of (S)-Baclofen-d4: A Strategic Approach
The synthesis of (S)-Baclofen-d4 is a multi-step process that requires both the introduction of deuterium atoms and the stereoselective formation of the chiral center. While a single, publicly available, step-by-step protocol for this specific molecule is scarce, a robust synthetic strategy can be devised based on established methods for enantioselective baclofen synthesis and the deuteration of aromatic rings.
The logical approach involves the synthesis of a deuterated precursor, 4-chloro-trans-β-nitrostyrene-d4, followed by an asymmetric Michael addition to introduce the chiral center, and subsequent functional group transformations.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of (S)-Baclofen-d4.
Detailed Synthetic Protocol (Proposed)
This proposed protocol is a composite of established chemical transformations and requires optimization for specific yields and purity.
Step 1: Synthesis of 4-Chlorobenzaldehyde-d4
The deuteration of the aromatic ring can be achieved through acid-catalyzed hydrogen-deuterium exchange.
-
Reactants: 4-Chlorobenzaldehyde, Deuterium Oxide (D₂O), and a strong acid catalyst (e.g., D₂SO₄).
-
Procedure:
-
Dissolve 4-chlorobenzaldehyde in a suitable solvent.
-
Add D₂O and the acid catalyst.
-
Heat the mixture under reflux for an extended period to facilitate the exchange of aromatic protons with deuterium.
-
Monitor the reaction progress using ¹H NMR to confirm the disappearance of aromatic proton signals.
-
Upon completion, neutralize the reaction, extract the product with an organic solvent, and purify by chromatography or distillation.
-
Step 2: Synthesis of 4-Chloro-trans-β-nitrostyrene-d4
This step involves a Henry reaction (nitroaldol condensation).
-
Reactants: 4-Chlorobenzaldehyde-d4, nitromethane, and a base (e.g., ammonium acetate).
-
Procedure:
-
Combine 4-chlorobenzaldehyde-d4 and nitromethane in a suitable solvent like acetic acid.
-
Add the base and heat the mixture to reflux.
-
The reaction will result in the formation of the β-nitrostyrene derivative.
-
Cool the reaction mixture and purify the product by recrystallization.
-
Step 3: Asymmetric Michael Addition
This is the key stereoselective step to introduce the chiral center.
-
Reactants: 4-Chloro-trans-β-nitrostyrene-d4, a Michael donor (e.g., cyclohexyl Meldrum's acid), and a chiral organocatalyst (e.g., a cinchona-derived squaramide)[10].
-
Procedure:
-
Dissolve the nitrostyrene and Meldrum's acid in a non-polar solvent like toluene.
-
Add the chiral organocatalyst (typically 1-5 mol%).
-
Stir the reaction at room temperature and monitor by TLC or HPLC.
-
Upon completion, the product can be isolated by chromatography.
-
Step 4: Hydrolysis and Reduction to (S)-Baclofen-d4
The final steps involve the removal of the protecting group and reduction of the nitro group.
-
Reactants: The chiral precursor from Step 3, hydrochloric acid (HCl) in tetrahydrofuran (THF), and Raney nickel.
-
Procedure:
-
Treat the chiral precursor with HCl in THF to hydrolyze the Meldrum's acid moiety, yielding the corresponding nitro acid[10].
-
Reduce the nitro group to an amine using a catalyst such as Raney nickel under a hydrogen atmosphere[10].
-
The final product, (S)-Baclofen-d4 hydrochloride, can be purified by recrystallization.
-
Mechanism of Action: A GABA-B Receptor Agonist
(S)-Baclofen exerts its pharmacological effects by acting as a selective agonist at GABA-B receptors, which are G-protein coupled receptors (GPCRs) found in the central nervous system. The R-enantiomer of baclofen is significantly more potent than the S-enantiomer[11].
GABA-B Receptor Signaling Pathway
The activation of GABA-B receptors by (S)-Baclofen initiates a cascade of intracellular events that lead to neuronal inhibition.
Caption: Simplified GABA-B receptor signaling pathway activated by (S)-Baclofen.
Presynaptic Inhibition: At presynaptic terminals, activation of GABA-B receptors by (S)-Baclofen leads to the inhibition of voltage-gated calcium channels via the Gβγ subunit of the Gi/o protein. This reduction in calcium influx prevents the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters like glutamate.
Postsynaptic Inhibition: On the postsynaptic membrane, (S)-Baclofen binding to GABA-B receptors activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, also through the Gβγ subunit[12]. This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
Modulation of Intracellular Signaling: The Gαi/o subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[11]. This can have broader effects on gene expression and cellular function.
Application in Bioanalysis: An Internal Standard of Choice
The primary application of (S)-Baclofen-d4 is as an internal standard in the quantitative analysis of (S)-Baclofen in biological matrices, such as plasma and cerebrospinal fluid (CSF), using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][11][12].
Rationale for Use
An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variability during sample preparation and analysis. (S)-Baclofen-d4 is an excellent choice because:
-
Co-elution: It has nearly identical chromatographic retention times to the unlabeled analyte.
-
Similar Ionization Efficiency: It exhibits similar ionization behavior in the mass spectrometer source.
-
Compensation for Matrix Effects: It effectively corrects for ion suppression or enhancement caused by the biological matrix.
-
Mass Differentiation: The four deuterium atoms provide a clear mass shift of 4 Da, allowing for distinct detection from the unlabeled analyte in the mass spectrometer.
Experimental Protocol: Quantification in Human Plasma
The following is a representative protocol for the quantification of (S)-Baclofen in human plasma using (S)-Baclofen-d4 as an internal standard, based on published methods[8].
4.2.1. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of (S)-Baclofen and (S)-Baclofen-d4 in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the (S)-Baclofen stock solution to create calibration standards covering the expected concentration range in plasma (e.g., 5 to 1000 ng/mL)[5][8]. Prepare a working solution of the (S)-Baclofen-d4 internal standard at a fixed concentration (e.g., 500 ng/mL)[5].
-
Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate volumes of the (S)-Baclofen working solutions to create calibration standards. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
4.2.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma sample, calibrator, or QC, add 20 µL of the (S)-Baclofen-d4 internal standard working solution and vortex.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
4.2.3. LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of baclofen.
| Parameter | Condition | Source(s) |
| LC Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | A: 2mM Ammonium formate with 0.02% formic acid in waterB: Acetonitrile(Isocratic or gradient elution) | [5] |
| Flow Rate | 0.8 - 1.0 mL/min | [5] |
| Injection Volume | 10 µL | [5] |
| Column Temperature | 35°C | [5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transitions | (S)-Baclofen: m/z 214.1 → 151.1(S)-Baclofen-d4: m/z 218.1 → 155.1 | [3] |
4.2.4. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and internal standard for each sample, calibrator, and QC.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of (S)-Baclofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
(S)-Baclofen-d4 is an indispensable tool for the accurate and precise quantification of (S)-Baclofen in complex biological matrices. Its synthesis, while complex, follows established principles of organic chemistry. A thorough understanding of its chemical properties, mechanism of action, and application in validated bioanalytical methods is paramount for researchers in pharmacology, toxicology, and drug development. This guide provides a solid foundation for the effective utilization of this critical research compound.
References
-
Pharmaffiliates. (n.d.). Baclofen-d4 | CAS No: 1189938-30-4. Retrieved from [Link]
-
Expert Synthesis Solutions. (n.d.). (±)-Baclofen-d4 (4-chlorophenyl-d4) CAS [1189938-30-4]. Retrieved from [Link]
-
Axios Research. (n.d.). (S)-Baclofen-d4. Retrieved from [Link]
-
Veeprho. (n.d.). Baclofen-D4 | CAS 1189938-30-4. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Baclofen. Retrieved from [Link]
- Nahar, L., et al. (2015). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 639-646.
- Prakash, T., et al. (2024). High throughput LC-MS/MS method for the quantitation of baclofen in human plasma by solid phase extraction using 96 well plate. International Journal of Chemical and Biochemical Sciences, 25(19), 601-609.
- Narapusetti, A., et al. (2018). LC–MS/MS assay for baclofen, a derivative of γ –aminobutyric acid (GABA) in human plasma and its clinical application. International Journal of PharmTech Research, 11(1), 82-89.
- Kim, J., et al. (2020). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. Molecules, 25(2), 299.
-
Ribosome Studio. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor [Video]. YouTube. [Link]
- Rapi, Z., et al. (2023). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Beilstein Journal of Organic Chemistry, 19, 1811-1824.
- Zare, A., & Hasaninejad, A. (2012). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Sciences, 8(3), 173-176.
-
U.S. Food and Drug Administration. (2021). APPLICATION NUMBER: 215422Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). [Link]
-
StatPearls. (2023). Baclofen. NCBI Bookshelf. [Link]
Sources
- 1. Chemoenzymatic Route toward a De Novo Enantioselective Total Synthesis of (S)-Baclofen Based on Metal-Catalyzed Hydroformylation and Enzymatic Transamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies [mdpi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. iscientific.org [iscientific.org]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 8. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
